

# Relamorelin (RM-131): A Technical Overview of its Discovery and Clinical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Relamorelin tfa*

Cat. No.: *B10828215*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide analogue of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.<sup>[1][2][3]</sup> It was developed as a potent, selective agonist for the GHSR-1a subtype with the aim of treating gastrointestinal motility disorders.<sup>[4][5][6]</sup> Derived from the natural ghrelin sequence, Relamorelin was optimized to have greater potency, enhanced stability, and a longer plasma half-life compared to its endogenous counterpart.<sup>[2][3][7][8]</sup> The primary therapeutic indication explored for Relamorelin has been diabetic gastroparesis, a condition characterized by delayed gastric emptying and symptoms such as nausea, vomiting, bloating, and abdominal pain.<sup>[7][9][10]</sup> The U.S. Food and Drug Administration (FDA) granted Fast Track designation to Relamorelin for this indication.<sup>[1][7][11]</sup> This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of **Relamorelin TFA**.

## Discovery and Preclinical Profile

Relamorelin was identified as a promising therapeutic agent due to its potent and selective agonism of the ghrelin receptor. Preclinical studies demonstrated its potential as a prokinetic agent. In rat models of postoperative ileus and morphine-induced gastric dysmotility, Relamorelin proved to be significantly more potent than native ghrelin and other ghrelin receptor agonists like TZP-101 and TZP-102.<sup>[2]</sup>

## Pharmacological Profile

In vitro studies were conducted to determine the binding affinity and functional potency of Relamorelin at the human ghrelin receptor (GHSR-1a). These studies revealed that Relamorelin binds to the receptor with high affinity and is a potent stimulator of downstream signaling pathways.

| Parameter                 | Relamorelin | Native Ghrelin | Reference                                                    |
|---------------------------|-------------|----------------|--------------------------------------------------------------|
| Binding Affinity (Ki)     | 0.42 nM     | 1.12 nM        | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[12]</a> |
| Functional Potency (EC50) | 0.71 nM     | 4.2 nM         | <a href="#">[5]</a> <a href="#">[12]</a>                     |

## Mechanism of Action

Relamorelin exerts its pharmacological effects by mimicking the action of endogenous ghrelin. [9] It binds to and activates the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor (GPCR) predominantly located in the stomach and hypothalamus. [9][13] Activation of this receptor initiates a cascade of intracellular signaling events that ultimately lead to increased gastrointestinal motility and the stimulation of growth hormone release.[9]

## Signaling Pathways

The GHSR-1a is known to couple to multiple G-protein families, leading to the activation of several downstream signaling pathways. The primary pathway activated by ghrelin and its agonists like Relamorelin is the G $\alpha$ q/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in cellular activation.[13][14]

The GHSR-1a can also couple to other G-proteins, including G $\alpha$ i/o and G $\alpha$ 12/13, and can be involved in  $\beta$ -arrestin recruitment, highlighting the complexity of its signaling potential.[13][14][15]



[Click to download full resolution via product page](#)

**Caption:** Simplified GHSR-1a signaling pathway activated by Relamorelin.

## Clinical Development

Relamorelin has undergone several clinical trials, primarily focusing on its efficacy and safety in patients with diabetic gastroparesis and chronic constipation.

## Experimental Workflow: Clinical Trials for Diabetic Gastroparesis

The clinical development program for Relamorelin in diabetic gastroparesis typically followed a structured workflow, from patient screening to endpoint analysis.



[Click to download full resolution via product page](#)

**Caption:** Generalized workflow for Relamorelin Phase II/III clinical trials.

## Phase II Clinical Trials

Multiple Phase II studies were conducted to evaluate the efficacy, safety, and dose-response of Relamorelin.

- Phase IIa Study (Diabetic Gastroparesis): This study demonstrated that Relamorelin (10 mcg twice daily) significantly accelerated gastric emptying and improved vomiting symptoms compared to placebo.[\[2\]](#)[\[3\]](#)[\[7\]](#) In a subgroup of patients with baseline vomiting, other symptoms of gastroparesis also showed significant improvement.[\[2\]](#)[\[3\]](#)
- Phase IIa Study (Chronic Constipation): In patients with chronic constipation, Relamorelin (100 mcg once daily for two weeks) led to statistically significant improvements in spontaneous bowel movements and accelerated lower GI transit.[\[7\]](#)[\[8\]](#)
- Phase IIb Study (Diabetic Gastroparesis): This larger, dose-ranging study was designed to further assess the efficacy and safety of Relamorelin over a three-month period.[\[7\]](#)[\[10\]](#)[\[16\]](#)

| Study     | Patient Population     | N       | Dosing Regimens (subcutaneous, b.i.d.) | Key Findings                                                                                                                                                                                            | Reference                |
|-----------|------------------------|---------|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|
| Phase IIa | Diabetic Gastroparesis | 204     | 10 mcg                                 | Statistically significant improvement in gastric emptying and vomiting symptoms.                                                                                                                        | [10][16][17]             |
| Phase IIb | Diabetic Gastroparesis | 393-396 | 10 mcg, 30 mcg, 100 mcg, Placebo       | Significant reduction in composite symptoms (nausea, postprandial fullness, abdominal pain, bloating) and acceleration of gastric emptying. No significant difference in vomiting episodes vs. placebo. | [10][16][17]<br>[18][19] |

## Phase III Clinical Program (PLEDGE)

Based on the promising Phase II results, Allergan initiated a comprehensive Phase III program, known as PLEDGE, to evaluate the long-term safety and efficacy of Relamorelin for diabetic gastroparesis.[\[11\]](#) The program included two identical pivotal 12-week studies (RLM-MD-01 and RLM-MD-02) and long-term extension studies.[\[11\]](#) However, the development of

Relamorelin has faced uncertainty. A 2019 SEC filing from the manufacturer listed an expected launch in 2024, but subsequent information, including a clinical trial record, indicated the program was terminated based on a business decision.[\[1\]](#)[\[20\]](#)

## Safety and Tolerability

Across the Phase II trials, Relamorelin was generally well-tolerated.[\[2\]](#)[\[19\]](#)[\[21\]](#) The most common adverse events were generally mild to moderate.[\[2\]](#) One notable safety finding was a dose-related increase in the proportion of patients experiencing hyperglycemia or worsening of diabetes.[\[17\]](#) In the Phase IIb trial, mean HbA1c levels also showed a dose-dependent increase with Relamorelin treatment.[\[17\]](#)[\[22\]](#)

## Experimental Protocols

### Calcium Mobilization Assay

- Objective: To determine the functional potency (EC50) of Relamorelin in activating the GHSR-1a.
- Methodology: A cell line stably expressing the human GHSR-1a is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then exposed to varying concentrations of Relamorelin. The binding of Relamorelin to the receptor triggers the Gq/11 pathway, leading to an increase in intracellular calcium. This change in calcium concentration is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR). The EC50 value is calculated from the resulting dose-response curve.

### Gastric Emptying Breath Test

- Objective: To measure the rate of gastric emptying in clinical trial participants.
- Methodology: Patients consume a standardized meal (e.g., a muffin) containing a non-radioactive isotope, typically Carbon-13 (<sup>13</sup>C)-Spirulina. As the meal is emptied from the stomach and metabolized in the small intestine, the <sup>13</sup>C is absorbed and eventually exhaled as <sup>13</sup>CO<sub>2</sub> in the breath. Breath samples are collected at regular intervals over several hours. The concentration of <sup>13</sup>CO<sub>2</sub> in the breath samples is measured using mass spectrometry. The rate of gastric emptying is then calculated based on the appearance of <sup>13</sup>CO<sub>2</sub> in the breath over time.[\[23\]](#)

## Conclusion

Relamorelin (RM-131) is a potent, synthetic ghrelin receptor agonist that demonstrated significant promise in its early and mid-stage clinical development for the treatment of diabetic gastroparesis. Its mechanism of action, centered on stimulating the GHSR-1a, leads to enhanced gastrointestinal motility. Phase II clinical trials provided evidence of its efficacy in accelerating gastric emptying and improving key symptoms of gastroparesis. Despite these promising results and a generally acceptable safety profile, the future of Relamorelin's development is uncertain due to a reported business decision to terminate the Phase III program. Nevertheless, the journey of Relamorelin has provided valuable insights into the therapeutic potential of ghrelin agonism for gastrointestinal motility disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Relamorelin - Wikipedia [en.wikipedia.org]
- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
- 7. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 8. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 9. What is Relamorelin used for? [synapse.patsnap.com]

- 10. Motus finishes phase 2b clinical trial enrolment of relamorelin for diabetic treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Allergan Expands PLEDGE Clinical Research Program in Diabetic Gastroparesis [prnewswire.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consultant360.com [consultant360.com]
- 19. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Relamorelin for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Gastroparesis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- To cite this document: BenchChem. [Relamorelin (RM-131): A Technical Overview of its Discovery and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10828215#relamorelin-tfa-rm-131-discovery-and-development-history>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)